molecular formula C22H20N2O B1583991 1,3,3-Trimethylindolinonaphthospirooxazine CAS No. 27333-47-7

1,3,3-Trimethylindolinonaphthospirooxazine

Cat. No.: B1583991
CAS No.: 27333-47-7
M. Wt: 328.4 g/mol
InChI Key: CQTRKDFIQFOAQV-UHFFFAOYSA-N
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Description

1,3,3-Trimethylindolinonaphthospirooxazine is an organic photochromic compound known for its ability to change color upon exposure to ultraviolet light. This compound is widely used in various applications, including optical switches, printing materials, and ophthalmic lenses .

Mechanism of Action

Target of Action

1,3,3-Trimethylindolinonaphthospirooxazine, also known as 1,3,3-trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine], is a photochromic dye . Its primary targets are the molecular structures that interact with light, specifically ultraviolet (UV) light .

Mode of Action

The interaction of this compound with its targets involves a photochemical reaction. When exposed to UV light, the compound undergoes a conformational change that alters its optical properties . This change is reversible, and the compound returns to its original state when it is no longer exposed to UV light .

Biochemical Pathways

Instead, it is a direct physical response to UV light exposure . The downstream effects are the optical changes observed in materials that contain this compound.

Pharmacokinetics

Its solubility in organic solvents like toluene and benzene can impact its distribution and availability in various applications.

Result of Action

The molecular and cellular effects of this compound’s action are the changes in color that occur upon UV light exposure . These changes can be leveraged in various optical applications, including optical switches, printing materials, and ophthalmic lenses .

Action Environment

Environmental factors such as light intensity, wavelength, and exposure duration can influence the action, efficacy, and stability of this compound . For instance, the degree of color change can depend on the intensity and duration of UV light exposure. Additionally, the compound’s stability may be affected by factors such as temperature and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylindolinonaphthospirooxazine can be synthesized through a multi-step process involving the reaction of indoline derivatives with naphthoquinone. The reaction typically requires a solvent such as toluene or benzene and is carried out under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylindolinonaphthospirooxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives .

Scientific Research Applications

1,3,3-Trimethylindolinonaphthospirooxazine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethylspiro[indoline-2,3’-[3H]naphth[2,1-b][1,4]oxazine]
  • 1,3,3-Trimethylindolinonaphthospirooxazine derivatives

Uniqueness

This compound is unique due to its high photochromic efficiency and stability. Compared to similar compounds, it offers better performance in terms of color change intensity and speed, making it highly suitable for applications requiring rapid and reversible color changes .

Properties

IUPAC Name

1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-21(2)17-10-6-7-11-18(17)24(3)22(21)14-23-20-16-9-5-4-8-15(16)12-13-19(20)25-22/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTRKDFIQFOAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344142
Record name Photorome I
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27333-47-7
Record name 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Photorome I
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,3,3-trimethylspiro(indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine
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Record name 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1,3,3-trimethyl-2-methyleneindoline (3.62 g; 0.021 mol) and 1-nitroso-naphthol (3.46 g; 0.02 mol) in ethanol (80.0 ml) was heated under reflux for 2 h. The solution was evaporated and the residue flash-chromatographed over silica (eluent: dichloromethane) to give 1,3,3-trimethylspiro[2H-indole-2,3'-3H-naphth[2,1-b][1,4]oxazine] as a pale yellow solid (3.96 g; 60%), m.pt. 127°-130° C. ##STR29##
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
1-nitroso-naphthol
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture 1,3-dihydro-1,3,3-trimethyl-2-methyleneindoline (3.62 g; 0.021 mol) and 1-nitroso-2-naphthol (3.46 g; 0.02 mol) in ethanol (80.0 ml) was heated under reflux for 2 h. The solution was evaporated and the residue flash-chromatographed over silica (dichloromethane) to give 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-3H-naphtho[2,1-b][1,4]oxazine] as a pale yellow solid (3-96 g; 60%).
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1,3,3-Trimethylindolinonaphthospirooxazine influence its photochromic behavior?

A: This compound exists in two forms: a closed, colorless spiro form and an open, colored merocyanine form. [] The open forms are generated through a C-O bond cleavage upon UV irradiation, leading to a change in molecular structure and consequently, color. [] Electron-donating groups substituted at the 6' position of the naphthalene ring induce a blue shift in the maximum absorption wavelength of the open form. [] This highlights the role of structural modifications in fine-tuning the photochromic properties.

Q2: Can you explain the mechanism behind the selectivity of a surface-modified this compound-based sensor for ethylenediamine (EDA)?

A: When incorporated into a Titanium metal organic framework/Titanium dioxide (Ti-MOF/TiO2) composite optical waveguide (COWG) and further modified with this compound, the resulting sensor exhibits a significantly enhanced selectivity for EDA. [] This selectivity arises from preferential charge transfer occurring specifically between EDA molecules and the modified sensor surface. [] This interaction leads to a distinct change in optical parameters, enabling selective EDA detection.

Q3: What are the potential advantages of using this compound in gas sensing applications?

A: The this compound modified Ti-MOF/TiO2 COWG demonstrates a rapid response time (3 seconds) and a wide detection range (0.1-1000 ppb) for EDA. [] Additionally, this sensor configuration effectively mitigates interference from compounds like benzene, toluene, xylene (BTX), acidic gases, and other amines, highlighting its potential for selective and sensitive gas detection. []

Q4: How do computational chemistry studies contribute to our understanding of this compound's behavior?

A: Density functional theory (DFT) calculations have been instrumental in elucidating the intricate ground state ring opening/closing and isomerization pathways of this compound. [] These studies have provided valuable insights into the relative stability of different open forms (merocyanines), the role of key intermediates, and the mechanisms governing thermal fading and enantiomerization processes. [] Such computational insights are crucial for optimizing the design and application of this compound in various fields.

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